2-Bromo-9-fluorenone
Description
Significance of Fluorenone Scaffolds in Modern Organic Chemistry
The fluorenone core, a tricyclic aromatic ketone, is a fundamental building block in contemporary organic synthesis. Its rigid, planar structure and extensive π-conjugated system endow it with unique photophysical and electronic properties. nih.govottokemi.comresearchgate.net These characteristics make fluorenone and its derivatives highly sought after for applications in materials science and medicinal chemistry. researchgate.net The fluorenone moiety is a key component in the creation of electroluminescent polymers, organic light-emitting diodes (OLEDs), semiconductors, and specialized dyes. researchgate.net Furthermore, the fluorenone scaffold is present in a variety of biologically active molecules, including those with antimalarial, anticancer, and antiviral properties. researchgate.netchemicalbook.com The versatility of the fluorenone structure allows for extensive modification, enabling chemists to fine-tune its properties for specific applications. nih.gov
Distinctive Role of Halogenated Fluorenones, with a Focus on 2-Bromo-9-fluorenone
The introduction of halogen atoms onto the fluorenone scaffold dramatically influences its chemical reactivity and physical properties. Halogenation, particularly bromination, creates a reactive site for further functionalization, making halogenated fluorenones valuable intermediates in organic synthesis. guidechem.com Among these, this compound stands out as a critical precursor. The bromine atom at the 2-position is highly susceptible to a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions like the Suzuki and Negishi couplings. guidechem.com This reactivity allows for the strategic introduction of new aryl groups or other functionalities, leading to the construction of larger, more complex conjugated systems with tailored optical and electronic properties. guidechem.com The presence of the bromine atom also modulates the electronic nature of the fluorenone core, impacting its performance in materials science applications. acs.org
Historical Context and Evolution of Research on this compound
The synthesis of fluorenone derivatives has been a subject of chemical research for many decades, with protocols for their synthesis being developed since at least 1931. tcichemicals.com Early methods for the preparation of fluorenones often involved harsh reaction conditions and were limited in scope. tcichemicals.com The synthesis of this compound has traditionally been achieved through the bromination of fluorene (B118485) followed by oxidation, or the direct bromination of 9-fluorenone (B1672902). Over the years, significant efforts have been dedicated to developing more efficient, selective, and environmentally benign synthetic routes.
A notable advancement in the synthesis of this compound involves the use of phase transfer catalysis. One high-yield method describes the reaction of 9-fluorenone with potassium bromate (B103136) and ammonium (B1175870) bromide in the presence of a phase transfer catalyst, achieving a yield of 99.2%. chemicalbook.com Another approach involves the air oxidation of 2-bromofluorene (B47209) in the presence of potassium hydroxide (B78521) in tetrahydrofuran, which is lauded for its mild conditions and simple workup. google.comacs.org The evolution of these synthetic methods reflects a broader trend in organic chemistry towards more sustainable and atom-economical processes. A significant development was noted in 2021 with the patenting of a new, more efficient synthesis route for the compound. archivemarketresearch.com
Current Research Trajectories and Future Prospects for this compound
Current research on this compound is heavily focused on its application as a key intermediate in the synthesis of materials for optoelectronics and pharmaceuticals. guidechem.comarchivemarketresearch.com The global market for this compound is experiencing robust growth, driven by the increasing demand from these high-tech industries. archivemarketresearch.com
In the realm of materials science, this compound is indispensable for creating organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). archivemarketresearch.com Its utility lies in its role as a building block for larger, π-conjugated polymers and small molecules that form the emissive or charge-transporting layers in these devices. chemicalbook.comguidechem.com Recent research focuses on using this compound to synthesize novel materials with enhanced thermal stability, specific emission colors, and improved charge-carrier mobility.
In medicinal chemistry, the fluorenone scaffold is recognized for its presence in various bioactive compounds. This compound serves as a versatile starting material for the synthesis of complex molecules with potential therapeutic applications, including the preparation of antimalarial drugs. chemicalbook.com A 2024 review highlighted a compound containing a 9-fluorenone moiety that showed promise as a cholinesterase inhibitor for the potential treatment of Alzheimer's disease. mdpi.com
The future for this compound research appears bright, with expanding applications in advanced materials and drug discovery. The development of more cost-effective and sustainable synthesis methods will likely accelerate its use. archivemarketresearch.com Furthermore, the unique properties conferred by the bromine atom will continue to be exploited in the rational design of functional molecules with predictable electronic and photophysical characteristics. The ongoing exploration of halogen bonding and its influence on the self-assembly of fluorenone derivatives also presents a promising avenue for the creation of novel supramolecular structures and functional surfaces. mdpi.com
Detailed Research Findings
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇BrO | chemnet.com |
| Molecular Weight | 259.10 g/mol | chemnet.com |
| Appearance | Yellow to orange crystalline solid/powder | ottokemi.comfishersci.com |
| Melting Point | 143-149 °C | chemnet.comfishersci.com |
| Boiling Point | 392.8 °C at 760 mmHg | chemnet.com |
| Flash Point | 131.3 °C | chemnet.com |
| Density | 1.609 g/cm³ | chemnet.com |
| Solubility | Soluble in acetone, ether, and ethanol. Limited solubility in water. | chemicalbook.comtcichemicals.com |
Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (δ ppm) | 7.86 (s, 1H), 7.68-7.70 (d, 1H), 7.40-7.52 (m, 5H) | google.com |
| IR (KBr, cm⁻¹) | 3068, 3050, 1738, 1602, 1510, 1460, 1412, 1300, 1010, 832, 770, 685, 510 | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCARZDHUIEYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352403 | |
| Record name | 2-Bromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-56-8 | |
| Record name | 2-Bromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-9H-fluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Bromo 9 Fluorenone
Regioselective Bromination of 9-Fluorenone (B1672902)
The direct bromination of 9-fluorenone presents a challenge in achieving regioselectivity, as the reaction can yield various brominated isomers. Research has focused on methods that favor the formation of the 2-bromo isomer.
Electrophilic Aromatic Bromination Techniques
Electrophilic aromatic bromination is a primary route for introducing a bromine atom onto the fluorenone core. The regioselectivity of this reaction is highly dependent on the reaction conditions and the catalytic system employed.
The yield and selectivity of 2-Bromo-9-fluorenone synthesis are significantly influenced by reaction parameters such as temperature, reaction time, and the stoichiometric ratios of reactants. A method has been developed involving the reaction of 9-fluorenone with potassium bromate (B103136) and ammonium (B1175870) bromide. In this process, the molar ratio of 9-fluorenone, ammonium bromide, and potassium bromate is optimized to 1:2-4:1-1.15. The reaction is typically heated to a temperature in the range of 40°C to 95°C. google.com Another approach involves heating a mixture of 9-fluorenone in water to 80°C and then adding bromine dropwise, followed by stirring for 4 hours to achieve a high yield of the desired product. ingentaconnect.com
Interactive Data Table: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | 9-fluorenone, Potassium bromate, Ammonium bromide | google.com |
| Molar Ratio | 1 : (2-4) : (1-1.15) | google.com |
| Temperature | 40-95 °C | google.com |
| Reactants | 9-fluorenone, Bromine, Water | ingentaconnect.com |
| Temperature | 80 °C | ingentaconnect.com |
| Reaction Time | 4 hours | ingentaconnect.com |
Catalysts play a crucial role in directing the bromination to the desired 2-position of the fluorenone ring and enhancing the reaction yield. Phase transfer catalysts, such as quaternary ammonium salt compounds, are utilized to facilitate the reaction between the aqueous and organic phases. google.com For instance, the use of tetra-n-butyl-ammonium chloride as a phase transfer catalyst in a system with potassium bromate and ammonium bromide has been reported to produce this compound in high yield. chemicalbook.com The molar ratio of 9-fluorenone to the phase-transfer catalyst is typically maintained at 1:0.03-0.2. google.com
Interactive Data Table: Catalysts in this compound Synthesis
| Catalyst Type | Catalyst Example | Reactant System | Role of Catalyst | Reference |
| Phase Transfer Catalyst | Quaternary ammonium salt | 9-fluorenone, Potassium bromate, Ammonium bromide | Enhances inter-phase reaction | google.com |
| Phase Transfer Catalyst | Tetra-n-butyl-ammonium chloride | 9-fluorenone, Potassium bromate, Ammonium bromide | Improves yield | chemicalbook.com |
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes to this compound. A significant advancement is the use of water as the sole solvent for the bromination of 9-fluorenone. ingentaconnect.comresearchgate.net This method avoids the use of hazardous organic solvents. In a typical procedure, 9-fluorenone is heated in water to 80°C, and bromine is added. The reaction proceeds to give a high yield of this compound after a simple workup procedure. ingentaconnect.com This approach is not only cost-effective but also reduces the environmental impact of the synthesis. ingentaconnect.comresearchgate.net Another green method utilizes a phase transfer catalyst with an aqueous solution of ammonium bromide and potassium bromate, which also results in a high yield of the product with easy and safe operation. google.comchemicalbook.com
Oxidation of 2-Bromofluorene (B47209) Precursors
An alternative strategy for the synthesis of this compound involves the oxidation of 2-bromofluorene. This method is advantageous as it starts from a precursor that already contains the bromine atom at the desired position.
Aerobic oxidation, which utilizes molecular oxygen from the air as the oxidant, is a highly attractive green chemistry approach for the synthesis of 9-fluorenones from their corresponding 9H-fluorenes. rsc.org A method for preparing this compound involves the liquid-phase oxidation of 2-bromofluorene. This process is carried out by dissolving 2-bromofluorene in a solvent like tetrahydrofuran, adding a catalyst such as potassium hydroxide (B78521), and stirring the mixture at room temperature under normal pressure to allow for air oxidation. google.com This reaction is reported to be mild, simple to operate, and provides a high yield of 98.5% with a purity of 99.4%. google.com The reaction conditions are considered environmentally friendly due to the mild conditions and the potential for solvent recycling. google.com
Interactive Data Table: Aerobic Oxidation of 2-Bromofluorene
| Precursor | Oxidant | Catalyst | Solvent | Temperature | Pressure | Yield | Purity | Reference |
| 2-Bromofluorene | Air | Potassium hydroxide | Tetrahydrofuran | Room Temperature | Normal | 98.5% | 99.4% | google.com |
Catalytic Systems for Oxidation (e.g., Graphene-Supported KOH)
The oxidation of 2-bromofluorene to this compound is a critical transformation. Modern catalysis offers efficient and environmentally benign alternatives to traditional methods. One such advanced system utilizes a graphene-supported potassium hydroxide (KOH) composite for the aerobic oxidation of 9H-fluorenes. nih.govresearchgate.net
This novel catalytic system operates at room temperature in N,N-dimethylformamide (DMF), achieving high yields and purity of the resulting 9-fluorenone derivatives. nih.govresearchgate.net The use of graphene as a support is crucial; it enhances the dispersal and solubility of KOH in the organic solvent, leading to a significant increase in the basicity of the solution and promoting the oxidation process. researchgate.net Characterization of the composite confirms that KOH molecules are present on the surface of the mono- or multilayer graphene sheets. researchgate.netresearchgate.net The synergistic effect between graphene and KOH facilitates the reaction, where graphene acts as a support and cannot catalyze the oxidation on its own. researchgate.net This method is noted for its simple work-up procedures and the ability to recycle and reuse both the solvent and the catalyst, highlighting its potential for cost-effective and sustainable industrial applications. nih.govresearchgate.net
Another highly efficient method involves the use of KOH in tetrahydrofuran (THF) under ambient air conditions. This system provides excellent yields and purity for a range of substituted 9-fluorenones, including halogenated derivatives. rsc.org
Mechanistic Insights into Oxidative Transformations
The aerobic oxidation of the fluorene (B118485) core in the presence of a strong base like KOH proceeds through a distinctive mechanism involving anionic intermediates rather than a radical pathway. chegg.com The transformation can be understood through the following key steps:
Deprotonation : The reaction is initiated by a hydroxide ion (OH⁻) from KOH, which acts as a base to abstract a proton from the C9 position of the 2-bromofluorene molecule. This is the most acidic position due to the aromatic nature of the resulting conjugate base. chegg.comstudy.com This step results in the formation of a negatively charged fluorenyl anion.
Reaction with Oxygen : The fluorenyl anion, now a potent nucleophile, reacts with molecular oxygen from the air. study.com This leads to the formation of a peroxide intermediate.
Intermediate Breakdown : Subsequent steps involve the coordination of another hydroxide ion with the peroxide intermediate. study.com This complex then breaks down, forming the carbon-oxygen double bond (ketone) characteristic of the fluorenone structure and regenerating hydroxide ions. study.com
Novel and Emerging Synthetic Routes to this compound
The synthesis of the fluorenone scaffold has been a subject of intense research, leading to the development of several innovative strategies that offer greater efficiency, milder conditions, and broader substrate scope compared to traditional methods like Friedel-Crafts acylation.
Tandem Reactions for Fluorenone Derivatives
Tandem or cascade reactions provide a powerful approach to molecular complexity by combining multiple bond-forming events in a single operation. For fluorenone synthesis, palladium-catalyzed tandem reactions have emerged as a highly effective strategy. One notable example is the sequential reaction of 2-bromobenzaldehydes with arylboronic acids. acs.org This process, facilitated by a palladacycle catalyst, involves an initial addition reaction followed by a cyclization via C-H activation and oxidation, providing efficient access to a variety of substituted fluorenones. acs.org
Other advanced tandem approaches include:
Copper/Selectfluor-catalyzed tandem annulation of 1,6-enynes, which can yield benzo[b]fluorenone derivatives. researchgate.net
Palladium-catalyzed Suzuki cross-coupling and cyclization , where C(sp³)-H bond activation is a key step, allowing for the one-step synthesis of substituted fluorenes which can be subsequently oxidized. nih.govsemanticscholar.org
These methods exemplify the power of tandem reactions to construct the fluorenone core from readily available starting materials in a step-economical fashion.
Photoredox-Catalyzed Approaches to Fluorenones
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This approach has been successfully applied to the synthesis of fluorenones through the deoxygenative intramolecular acylation of biarylcarboxylic acids. nih.govorganic-chemistry.orgacs.org
In this process, a photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and initiates a single-electron transfer (SET) process with an activated biarylcarboxylic acid. organic-chemistry.orgacs.org This generates an acyl radical, which rapidly undergoes an intramolecular cyclization onto the adjacent aryl ring to form the fluorenone structure. nih.govorganic-chemistry.org The reaction tolerates a wide range of functional groups and avoids the harsh, wasteful reagents associated with classical Friedel-Crafts acylations. organic-chemistry.orgacs.org Key features of this methodology include:
Mild Conditions : Reactions are typically run at room temperature under visible light irradiation. organic-chemistry.org
High Functional Group Compatibility : Both electron-donating and electron-withdrawing groups on the biaryl backbone are well-tolerated. organic-chemistry.org
Sustainability : The process is redox-neutral and energy-efficient, offering a greener alternative for fluorenone synthesis. organic-chemistry.org
The practicality of this method has been demonstrated on a gram scale, underscoring its utility for synthetic applications. organic-chemistry.orgacs.org
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Photocatalyst | fac-Ir(ppy)₃ | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ |
| Deoxygenating Agent/Base | 2,6-Lutidine / DMDC | Triphenylphosphine (B44618) / K₂CO₃ |
| Solvent | DMF | DCE |
| Yield | Up to 78% | Up to 70% |
| Reference | organic-chemistry.org | organic-chemistry.org |
Metal-Catalyzed Cyclization and Annulation Strategies
Transition-metal catalysis, particularly with palladium, offers a diverse and efficient toolkit for constructing the fluorenone skeleton. These methods often involve the formation of key C-C bonds to build the tricyclic system.
Palladium-Catalyzed Annulation of Arynes : This strategy involves the reaction of in situ generated arynes with 2-haloarenecarboxaldehydes. nih.gov The palladium catalyst facilitates the annulation, or ring-forming, process to produce fluorenones in good yields. This method is advantageous as it avoids harsh oxidizing agents and tolerates various functional groups. nih.gov
Palladium-Catalyzed Carbonylative Cyclization : In this approach, o-halobiaryls are subjected to cyclocarbonylation in the presence of a palladium catalyst and carbon monoxide (CO). organic-chemistry.org This directly installs the carbonyl group at the C9 position while forming the central ring.
Palladium-Catalyzed Dehydrogenative Cyclization : Benzophenones can be converted to fluorenones through an intramolecular oxidative C-H/C-H coupling reaction. This dual C-H functionalization is an atom-economical approach to the fluorenone core. acs.org
| Strategy | Starting Materials | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Annulation | Arynes + 2-Haloarenecarboxaldehydes | Palladium Catalyst | Avoids harsh oxidants; good functional group tolerance. | nih.gov |
| Carbonylative Cyclization | o-Halobiaryls + CO | Palladium Catalyst | Direct installation of the carbonyl group. | organic-chemistry.org |
| Sequential Reaction | 2-Bromobenzaldehydes + Arylboronic Acids | Palladacycle | Tandem addition and C-H activation sequence. | acs.org |
| Dehydrogenative Cyclization | Benzophenones | Palladium Catalyst | Atom-economical dual C-H functionalization. | acs.org |
Scale-Up Considerations and Industrial Synthesis of this compound
The industrial synthesis of this compound requires methods that are not only high-yielding but also safe, cost-effective, and environmentally sound. While many novel methods show promise, the scalability of a process depends on several factors, including reagent cost, operational safety, energy consumption, and waste generation.
A prominent method for the large-scale synthesis of this compound starts from 9-fluorenone itself. This process involves the bromination of 9-fluorenone using a combination of ammonium bromide and potassium bromate in an aqueous solution, facilitated by a phase-transfer catalyst. This method is reported to be easy and safe to operate, with good reaction selectivity and a high yield, making it attractive for industrial consideration.
Key scale-up considerations for this process include:
Reagent Management : While the primary reagents are relatively inexpensive, the handling of potassium bromate, a strong oxidizer, requires specific safety protocols on an industrial scale.
Phase-Transfer Catalysis : The efficiency of the phase-transfer catalyst is crucial for achieving high conversion rates. Catalyst choice, loading, and recovery/recycling are important economic factors.
Thermal Safety : The reaction is heated, requiring careful temperature control to prevent runaway reactions, especially in large reactors.
Work-up and Purification : The work-up involves quenching excess bromine and then isolating the product via filtration. The simplicity of filtration and washing is a significant advantage for large-scale production, as it avoids complex and costly chromatographic purification.
Waste Management : The process generates aqueous waste containing bromide salts and the decomposition products of the brominating agent, which must be treated before disposal.
The aerobic oxidation of 2-bromofluorene using the graphene-supported KOH catalyst also presents features desirable for industrial application, such as the use of air as the oxidant, mild reaction conditions, and catalyst recyclability. nih.govresearchgate.net The primary challenge for this newer method would be the cost and consistent quality of the graphene-supported catalyst at an industrial scale.
Chemical Reactivity and Mechanistic Studies of 2 Bromo 9 Fluorenone
Reactivity of the C-Br Bond in 2-Bromo-9-fluorenone
The C-Br bond in this compound is a key site of reactivity, participating in a range of reactions including cross-coupling, nucleophilic substitution, and radical processes. The electron-withdrawing nature of the fluorenone carbonyl group can influence the reactivity of the C-Br bond, making it susceptible to various transformations.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for these transformations. nih.gov The bromine atom can be readily replaced by a variety of organic groups, allowing for the construction of complex molecular architectures.
The success of cross-coupling reactions involving this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. Different ligands can significantly influence the catalytic activity, stability, and selectivity of the reaction.
In Suzuki-Miyaura coupling reactions , which pair an organoboron compound with an organic halide, various palladium catalysts have been employed. For instance, the coupling of 2-bromofluorene (B47209) derivatives with arylboronic acids has been successfully achieved using catalysts like Pd(PPh₃)₄ and Pd(OAc)₂. researchgate.net The choice of ligand is crucial; for example, sterically hindered phosphine (B1218219) ligands can enhance the rate of reductive elimination, the final step in the catalytic cycle. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, often providing higher stability and catalytic activity. researchgate.net
For the Heck reaction , which involves the coupling of an unsaturated halide with an alkene, the catalyst system also plays a pivotal role. Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used precatalyst, often in combination with phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃). organic-chemistry.org The ligand influences both the regioselectivity and stereoselectivity of the alkene insertion. In some cases, phosphine-free catalyst systems, such as those utilizing palladium nanoparticles, have also been shown to be effective. organic-chemistry.org
In Sonogashira coupling reactions , which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a dual catalyst system of palladium and copper is traditionally used. jk-sci.com Common palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄, with copper(I) iodide (CuI) as the co-catalyst. jk-sci.comnih.gov The amine base used in the reaction not only neutralizes the hydrogen halide produced but can also act as a ligand for the copper co-catalyst. jk-sci.com Ligands such as phosphines are crucial for stabilizing the palladium(0) intermediate and facilitating the oxidative addition step. scirp.org
| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | 3a (an imidazolium (B1220033) salt) | KOH | Ethanol (95%) | Up to 95% |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Aliquat 336 | - | 58-63% |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | Good to Excellent |
| Sonogashira | Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 72-96% |
| Sonogashira | PdCl₂(PPh₃)₂ | - | TEA | THF | Not specified |
While this compound itself is achiral, the stereochemical outcome of cross-coupling reactions can be important when the coupling partner contains stereocenters or when the newly formed bond can exist as different stereoisomers (e.g., in the Heck reaction).
In the Heck reaction , the stereoselectivity of the product is determined by the mechanism of migratory insertion and subsequent β-hydride elimination. Typically, a syn-addition of the aryl-palladium species to the alkene is followed by a syn-elimination of a palladium hydride, leading to the E-isomer of the product. organic-chemistry.org However, the stereochemical outcome can be influenced by the specific catalyst, ligands, and reaction conditions.
For Suzuki-Miyaura reactions , if the organoboron reagent contains a stereocenter adjacent to the boron atom, the stereochemical course of the reaction (retention or inversion of configuration) is of interest. Mechanistic studies on related systems have shown that the transmetalation step, where the organic group is transferred from boron to palladium, generally proceeds with retention of configuration.
This compound and its derivatives are crucial monomers in the synthesis of conjugated polymers, particularly poly(9,9-dialkylfluorene-2,7-diyl)s (PFs). These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their strong blue fluorescence and high charge carrier mobility.
The Suzuki-Miyaura coupling is a key method for the polymerization of fluorene-based monomers. For example, 2,7-dibromo-9,9-dialkylfluorene can be polymerized with a diboronic acid or a diboronic ester to yield the corresponding polyfluorene. The properties of the resulting polymer, such as its molecular weight and polydispersity, can be controlled by the reaction conditions, including the choice of catalyst, base, and solvent.
Nucleophilic Substitution Reactions
The bromine atom on the this compound ring can also be displaced by nucleophiles in nucleophilic aromatic substitution (SNAAr) reactions. However, these reactions are generally less common than cross-coupling reactions for aryl bromides unless the aromatic ring is activated by strong electron-withdrawing groups. The fluorenone moiety does provide some activation, but typically harsh reaction conditions or the use of a strong nucleophile is required.
An example of a nucleophilic substitution reaction is the reaction of this compound with amines. These reactions often require high temperatures and may be catalyzed by copper salts. The reaction proceeds through a mechanism where the amine attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, which then eliminates the bromide ion to give the substituted product. The use of excess ammonia (B1221849) is often necessary to drive the reaction to completion and to neutralize the HBr formed as a byproduct. youtube.com
| Nucleophile | Conditions | Product |
|---|---|---|
| Ammonia (excess) | Heated, dissolved in ethanol | 2-Amino-9-fluorenone |
Radical Reactions Involving the Bromine Moiety
The C-Br bond in this compound can also undergo homolytic cleavage to generate an aryl radical. researchgate.net This process typically requires initiation by heat, light, or a radical initiator. The resulting 9-fluorenone-2-yl radical is a reactive intermediate that can participate in a variety of radical reactions, such as hydrogen atom abstraction or addition to double bonds.
The formation of aryl radicals from aryl halides is a key step in certain synthetic methodologies, including some types of arylation reactions. nih.gov The stability of the generated radical can influence the feasibility of the reaction. While detailed mechanistic studies specifically on radical reactions of this compound are not abundant, the general principles of radical chemistry suggest that the fluorenonyl radical would be stabilized by the extended π-system of the aromatic core. researchgate.net
Reactivity of the Carbonyl Group in this compound
The carbonyl group in this compound is a key site for nucleophilic attack, reduction, and condensation reactions. The electrophilic nature of the carbonyl carbon, influenced by the electron-withdrawing effect of the adjacent aromatic rings and the bromine atom, dictates its reactivity towards a variety of reagents.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group of this compound is a fundamental reaction for the formation of new carbon-carbon bonds. Grignard reagents, for instance, readily add to the carbonyl carbon to yield tertiary alcohols. In a study focused on the process intensification of the Grignard reaction using continuous flow, this compound was reacted with phenylmagnesium bromide. rsc.org This reaction efficiently produced 2-bromo-9-phenyl-9-fluorenol in high yield. rsc.org
The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This is followed by protonation of the resulting alkoxide intermediate during aqueous workup to yield the tertiary alcohol.
Table 1: Nucleophilic Addition of Phenylmagnesium Bromide to this compound
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| This compound | Phenylmagnesium Bromide | 2-Bromo-9-phenyl-9-fluorenol | >99% | rsc.org |
This interactive table summarizes the key findings from the continuous flow Grignard reaction study.
Reduction Chemistry
The reduction of the carbonyl group in this compound to a hydroxyl group is a common transformation, yielding 2-bromo-9-fluorenol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice for the reduction of ketones. bu.educhegg.com The general procedure for the reduction of 9-fluorenone (B1672902), which is analogous to that of its 2-bromo derivative, involves dissolving the ketone in a suitable solvent like methanol (B129727) or ethanol, followed by the addition of sodium borohydride. bu.eduyoutube.comyoutube.com
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate by the solvent furnishes the corresponding alcohol. chegg.com
Table 2: Common Reducing Agents for Ketones
| Reducing Agent | Reactivity | Typical Solvents |
| Sodium Borohydride (NaBH₄) | Mild, reduces aldehydes and ketones | Methanol, Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces a wider range of functional groups | Diethyl ether, THF |
This interactive table compares common reducing agents used for the transformation of ketones to alcohols.
Condensation Reactions
Condensation reactions of this compound provide a pathway to the synthesis of α,β-unsaturated compounds and other complex molecules. Two notable examples of such reactions are the Knoevenagel and Wittig reactions.
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). wikipedia.orglumenlearning.commasterorganicchemistry.com The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield 2-bromo-9-methylenefluorene. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. wikipedia.org A related olefination, the Horner-Wadsworth-Emmons reaction , utilizes a phosphonate (B1237965) carbanion and often provides better yields and stereoselectivity for E-alkenes. wikipedia.orgalfa-chemistry.com
Electrophilic Aromatic Substitution on this compound
The fluorene (B118485) ring system of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the existing bromine atom and the deactivating carbonyl group play a crucial role in determining the regioselectivity of these reactions.
Nitration Studies and Regioselectivity
The nitration of this compound introduces a nitro group onto the aromatic ring. A study on the green synthesis of bromofluorenones and nitrofluorenones in water demonstrated the nitration of this compound using a mixture of nitric acid and sulfuric acid. This reaction proceeded smoothly at 80°C, affording a single product in high yield. The study's findings on the regioselectivity of nitrating 9-fluorenone itself, which primarily yields the 2-nitro derivative, suggest that the electron-withdrawing carbonyl group directs incoming electrophiles to the 2 and 7 positions. In the case of this compound, the bromine atom is an ortho-, para-director, while the carbonyl group is a meta-director to its own ring but deactivates the entire system, favoring substitution on the other ring. The experimental result of the nitration of this compound points towards a specific regiochemical outcome, which is crucial for the synthesis of multifunctional fluorenone derivatives.
Further Halogenation
Further halogenation of this compound can lead to the introduction of additional halogen atoms onto the fluorene core. While direct studies on the further halogenation of this compound were not found in the provided search results, the synthesis of 2,7-dibromo-9-fluorenone (B76252) is well-documented, typically starting from fluorene itself. rsc.org The synthesis often involves the bromination of fluorene to 2,7-dibromofluorene, followed by oxidation to the corresponding fluorenone. This suggests that the 7-position is also susceptible to electrophilic attack. Given the directing effects of the bromine atom (ortho, para-directing) and the carbonyl group (meta-directing and deactivating), it is plausible that further bromination of this compound would preferentially occur at the 7-position, leading to the formation of 2,7-dibromo-9-fluorenone.
Reaction Mechanisms: Elucidation and Computational Modeling
The study of reaction mechanisms provides fundamental insights into the chemical behavior of molecules, detailing the sequential steps, intermediates, and transition states involved in the transformation of reactants to products. For this compound, understanding these mechanisms is crucial for controlling reaction outcomes and designing new synthetic pathways. Computational chemistry has emerged as a powerful tool to complement experimental studies, offering a molecular-level view of reaction dynamics.
Theoretical Studies of Reaction Pathways
Theoretical and computational studies are instrumental in mapping the potential energy surface (PES) of a reaction, which helps in identifying the most probable reaction pathways. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between accuracy and computational cost. These studies can elucidate the electronic structure of this compound and predict how the bromo-substituent influences its reactivity compared to the parent fluorenone molecule.
While specific, in-depth theoretical studies on the reaction pathways of this compound are not extensively detailed in publicly accessible literature, the principles are well-established from studies on related fluorenone derivatives and other organic reactions. researchgate.net For instance, computational analysis is used to explore mechanisms like metal-catalyzed cross-coupling reactions, where the bromine atom on the fluorenone core serves as a reactive handle. guidechem.com Theoretical models can predict the energetics of oxidative addition, transmetalation, and reductive elimination steps in a catalytic cycle.
Quantum chemical calculations on substituted fluorene derivatives have shown that substituents significantly impact the electronic properties and relaxation dynamics of the molecule. nih.govnih.gov These calculations can reveal the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. The bromine atom, being electronegative, is expected to influence the electron distribution in the fluorenone system, thereby affecting its susceptibility to nucleophilic or electrophilic attack and its behavior in photoredox processes. researchgate.net
Intermediates and Transition State Analysis
A critical aspect of mechanistic elucidation is the identification and characterization of transient species, including intermediates and transition states. wikipedia.org A transition state is a high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed. libretexts.orglibretexts.org Computational chemistry allows for the localization of these transition states on the potential energy surface and the calculation of their geometries and activation energies (Ea). libretexts.org
The Eyring equation, a cornerstone of Transition State Theory (TST), relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡), which incorporates both enthalpic (ΔH‡) and entropic (ΔS‡) contributions to the activation barrier. libretexts.orgyoutube.com
Table 1: Key Concepts in Transition State Theory
| Concept | Description |
|---|---|
| Transition State (‡) | A specific configuration along the reaction coordinate of the highest potential energy. It is an unstable, fleeting arrangement of atoms. |
| Activated Complex | The chemical species that exists at the transition state. libretexts.org |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction, corresponding to the energy difference between reactants and the transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the activated complex. It determines the reaction rate. youtube.com |
For reactions involving this compound, computational models can predict the structures of potential intermediates, such as radical species in photochemical reactions or organometallic complexes in catalytic cycles. guidechem.com For example, in a Suzuki coupling reaction, the analysis would involve calculating the energies of the palladium-complexed intermediates. guidechem.com By comparing the energies of different possible pathways and their associated transition states, the most favorable mechanism can be determined.
Photochemical Mechanisms of Fluorenones and Derivatives
The photochemistry of fluorenone and its derivatives is a subject of extensive research, as these compounds are known for their distinct photophysical properties and applications in photoredox catalysis. researchgate.net The absorption of light promotes the molecule to an excited electronic state, initiating a series of photophysical and photochemical processes.
The primary deactivation pathways for excited fluorenone molecules are fluorescence, intersystem crossing (ISC) to a triplet state, and non-radiative decay (internal conversion). researchgate.net The efficiency of these pathways is highly dependent on the nature of the substituents on the fluorenone core and the solvent environment. researchgate.netresearchgate.net
Excited States: Upon UV-Vis light absorption, fluorenone is promoted from its ground state (S₀) to an excited singlet state (typically S₁). From the S₁ state, it can either decay back to S₀ via fluorescence or undergo intersystem crossing to a triplet state (T₁).
Influence of Solvents: The solvent plays a crucial role in the photophysics of fluorenones. In nonpolar solvents, intersystem crossing is often efficient. However, in polar protic solvents like alcohols, the excited states can be quenched through the formation of intermolecular hydrogen bonds with the carbonyl group. nih.govnih.govresearchgate.net This hydrogen bonding can strengthen in the excited state and facilitate non-radiative deactivation pathways, leading to reduced fluorescence. researchgate.net
Substituent Effects: The presence of substituents, such as a bromine atom, can significantly modulate the excited-state dynamics. Electron-withdrawing groups can influence the energies of the singlet and triplet states, thereby affecting the rate of intersystem crossing. Conversely, electron-donating groups have been found to promote internal conversion. researchgate.net While detailed photophysical data for this compound is sparse, studies on methoxy-substituted fluorenones show that the position of the substituent dramatically alters fluorescence quantum yields and lifetimes. researchgate.net This highlights the sensitivity of the fluorenone core's photochemistry to electronic perturbations.
Table 2: Photophysical Deactivation Pathways of Fluorenones
| Process | Description | State Transition | Radiative/Non-Radiative |
|---|---|---|---|
| Fluorescence | Emission of a photon from an excited singlet state. | S₁ → S₀ | Radiative |
| Intersystem Crossing (ISC) | A spin-forbidden transition from an excited singlet state to a triplet state. | S₁ → T₁ | Non-Radiative |
| Internal Conversion (IC) | A non-radiative transition between states of the same spin multiplicity. | S₁ → S₀ | Non-Radiative |
| Phosphorescence | Emission of a photon from an excited triplet state. | T₁ → S₀ | Radiative |
The study of these photochemical mechanisms is vital for applications where this compound or its derivatives might be used as photosensitizers, in organic light-emitting diodes (OLEDs), or as fluorescent probes. guidechem.comchemimpex.com
Spectroscopic and Computational Characterization for Mechanistic Understanding
Advanced Spectroscopic Techniques in Mechanistic Elucidation
Spectroscopy is an indispensable tool in modern chemistry, allowing for the non-destructive analysis of molecular structure and the real-time monitoring of chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. For 2-Bromo-9-fluorenone, ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms and the influence of the electron-withdrawing bromine and carbonyl groups on the electronic environment of the aromatic rings.
In the ¹H NMR spectrum, the protons on the fluorenone core resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The bromine atom at the 2-position induces specific chemical shifts and splitting patterns for the adjacent protons, allowing for unambiguous assignment. Similarly, the ¹³C NMR spectrum displays distinct signals for each carbon atom, with the carbonyl carbon appearing significantly downfield (around 190-195 ppm) due to its deshielded nature. The carbon atom attached to the bromine (C-2) also shows a characteristic chemical shift.
Beyond static structural confirmation, NMR is a dynamic tool for reaction monitoring. By acquiring spectra at various time intervals during a reaction involving this compound, the disappearance of reactant signals and the emergence of product peaks can be quantified. This allows for the determination of reaction kinetics and the potential identification of transient intermediates, offering a deeper mechanistic understanding. chemicalbook.compdx.edubhu.ac.in Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate complex structures by revealing proton-proton and proton-carbon correlations, respectively.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Fluorenone Core
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.2 - 7.8 | 120 - 145 |
| Carbonyl Carbon (C9) | - | ~193 |
Note: Specific shifts for this compound will vary depending on the solvent and spectrometer frequency. The table provides general ranges for the fluorenone scaffold.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule. spectrabase.com These methods probe the vibrational modes of bonds, which are unique to the types of atoms and their bonding arrangement.
For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak typically appears in the range of 1710-1720 cm⁻¹. The exact position can be influenced by conjugation and the electronic effects of the bromine substituent. The spectrum also displays characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1600 cm⁻¹). The C-Br stretching vibration is also present, typically appearing in the lower frequency "fingerprint" region of the spectrum.
Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong signal in the IR spectrum, non-polar bonds, such as the aromatic C=C bonds, often produce strong signals in the Raman spectrum. This complementarity is crucial for a complete vibrational analysis of the molecule.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |
| Carbonyl (C=O) Stretch | 1710 - 1720 (Strong) | 1710 - 1720 (Weak) |
| Aromatic C=C Stretch | ~1600 (Medium) | ~1600 (Strong) |
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum provides valuable information about the conjugated π-system of this compound. The fluorenone core possesses an extended system of delocalized π-electrons, which gives rise to characteristic absorption bands.
Typically, the UV-Vis spectrum of fluorenone derivatives exhibits multiple absorption maxima (λmax). These correspond to π→π* and n→π* electronic transitions. The bromine substituent can cause a shift in these absorption bands (a bathochromic or hypsochromic shift) compared to the unsubstituted 9-fluorenone (B1672902). This technique is also highly effective for monitoring reaction progress, particularly in reactions where there is a significant change in the conjugation of the system, as this will lead to a noticeable change in the UV-Vis spectrum. libretexts.orgresearchgate.net
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. spectrabase.com For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (259.1 g/mol ).
A characteristic feature of compounds containing bromine is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Upon ionization, the molecular ion of this compound can undergo fragmentation. Common fragmentation pathways include the loss of a bromine atom (M-Br)⁺ and the loss of a carbonyl group (M-CO)⁺. Analysis of these fragment ions provides further confirmation of the molecular structure. chemguide.co.ukchemguide.co.uk
Table 3: Expected Mass Spectrometry Peaks for this compound
| m/z Value | Identity | Notes |
|---|---|---|
| 258/260 | [M]⁺ | Molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 179 | [M-Br]⁺ | Loss of a bromine atom |
| 230/232 | [M-CO]⁺ | Loss of a carbonyl group |
Computational Chemistry Approaches for this compound Systems
Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular properties and reactivity at the atomic level.
Density Functional Theory (DFT) has emerged as a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can be used to predict a variety of properties, including its optimized geometry, vibrational frequencies, and electronic characteristics.
DFT calculations can accurately predict the bond lengths and angles of the molecule, providing a theoretical model of its three-dimensional structure. Furthermore, these calculations can simulate the vibrational spectrum (IR and Raman), which aids in the assignment of experimentally observed peaks to specific molecular motions.
A key application of DFT is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excited and more reactive. DFT calculations can predict how substituents, such as the bromine atom on the fluorenone core, modulate these energy levels and the resulting gap. researchgate.netsemanticscholar.orgnih.gov This predictive power is invaluable for designing new fluorenone-based materials with tailored electronic properties for applications in organic electronics. researchgate.netsemanticscholar.org
Table 4: Representative Data from DFT Calculations on Fluorenone Systems
| Calculated Property | Typical Value/Information |
|---|---|
| Optimized Geometry | Provides bond lengths (Å) and bond angles (°) |
| Calculated Vibrational Frequencies | Correlates with experimental IR/Raman peaks |
| HOMO Energy | Typically negative values (in eV) |
| LUMO Energy | Typically negative values (in eV) |
Molecular Dynamics Simulations for Reaction Pathways and Intermolecular Interactions
While DFT calculations provide insight into static, minimum-energy structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model reaction pathways, conformational changes, and intermolecular interactions in different environments (e.g., in various solvents). nih.gov
For this compound, MD simulations could be a valuable tool for understanding its role in complex reactions, such as the palladium-catalyzed cross-coupling reactions where it serves as a key precursor. Simulations could model the approach of reactants, the dynamics of the transition state, and the departure of products. Furthermore, MD can be used to study intermolecular interactions, such as π-π stacking between fluorenone molecules in the solid state or in solution, which is crucial for predicting the bulk properties of materials designed for electronic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or other specific properties. A QSAR model is a mathematical equation that connects chemical descriptors—numerical representations of a molecule's structural, electronic, or physicochemical properties—to a measured endpoint.
In the context of this compound and its derivatives, QSAR models could be developed for several purposes. Given that fluorenone derivatives have been investigated for various biological activities, including antimicrobial and α7-nicotinic acetylcholine (B1216132) receptor imaging applications, a QSAR model could predict the potency of new, unsynthesized derivatives. nih.govnih.gov This allows for the virtual screening of large libraries of compounds to prioritize the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. rug.nl Similarly, in materials science, QSAR models could be built to predict properties relevant to OLED performance, such as emission wavelength or charge-carrier mobility, based on the molecular structure of different fluorenone-based emitters. mdpi.com
Advanced Applications of 2 Bromo 9 Fluorenone in Materials Science and Organic Synthesis
Building Block for Advanced Organic Materials
The inherent properties of the fluorene (B118485) and fluorenone moieties, such as high thermal stability, excellent photoluminescence, and good charge transport characteristics, are strategically harnessed in the development of novel materials. The presence of the bromo-substituent on the 2-position of the fluorenone ring provides a reactive site for various cross-coupling reactions, enabling the construction of extended π-conjugated systems and intricate molecular frameworks.
Organic Light-Emitting Diode (OLED) Materials
The Suzuki polycondensation reaction is a powerful tool for the synthesis of conjugated polymers from brominated precursors like 2-bromo-9-fluorenone. This method allows for the creation of well-defined polyfluorenes and fluorene-based copolymers with tailored optoelectronic properties. For instance, copolymers of fluorene and benzothiadiazole (BT) have been synthesized, where the fluorene unit acts as a blue emitter and the BT unit as a red emitter, leading to materials with tunable emission colors.
In the synthesis of these polymers, this compound can be a starting point for creating the monomer units. For example, a common approach involves the Suzuki coupling of a fluorene-based diboronic acid or ester with a dihalogenated comonomer. While direct polymerization of this compound is less common, its derivatives, particularly 2,7-dibromofluorene derivatives, are extensively used. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent system. The resulting polymers often exhibit high thermal stability and are solution-processable, which is advantageous for device fabrication.
| Polymer/Emitter | Synthesis Method | Key Properties | Application |
| Poly(9,9-dioctylfluorene-alt-bithiophene) (PF8T2) | Suzuki Polycondensation | Luminescent polymer | OLEDs, OPVs, OFETs |
| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PF8BT) | Suzuki Polycondensation | Luminescent polymer | OLEDs, OPVs, OFETs |
| Ter(9,9-diarylfluorene)s | Suzuki Coupling | Intense blue fluorescence, high quantum yields | Blue emitters in OLEDs |
This table provides examples of fluorescent polymers and emitters based on the fluorene scaffold, which can be synthesized from precursors derived from this compound.
Efficient charge transport is critical for the performance of OLEDs. Fluorene-based compounds derived from this compound are excellent candidates for hole transport materials (HTMs) due to their high hole mobility and suitable energy levels that facilitate the injection of holes from the anode. For instance, fluorenyl groups have been incorporated into molecules structurally similar to the well-known HTM N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) to enhance their performance.
A study on a series of fluorene-based HTMs, namely 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF), 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), and 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (4M-DDF), demonstrated that these materials possess tunable energy levels and good thermal stability. mdpi.com The 2M-DDF compound, in particular, exhibited a high hole mobility of 4.35 × 10⁻⁴ cm² V⁻¹ s⁻¹ and, when used in an OLED with an Alq₃ emitter, resulted in a device with a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m². mdpi.com
Conversely, the electron-deficient nature of the fluorenone core makes its derivatives suitable for use as electron transport materials (ETMs). New semiconductors containing fluorenone central fragments with phosphonic acid anchoring groups have been synthesized and investigated as ETMs in photovoltaic devices. researchgate.net These materials show good thermal stability and electrochemical properties for effective electron transport. researchgate.net The design of bipolar charge transporting materials, which can transport both holes and electrons, has also been explored using fluorene and fluorenone units. nih.gov
| Compound | Role | Mobility | Device Performance (OLED with Alq₃ emitter) |
| 2M-DDF | HTM | 4.35 × 10⁻⁴ cm² V⁻¹ s⁻¹ | CE_max: 4.78 cd/A, L_max: 21,412 cd/m² |
| DDF | HTM | 2.35 × 10⁻⁴ cm² V⁻¹ s⁻¹ | - |
| 4M-DDF | HTM | 1.55 × 10⁻⁴ cm² V⁻¹ s⁻¹ | - |
CE_max: Maximum Current Efficiency, L_max: Maximum Luminance. Data sourced from a study on fluorene-based hole-transporting materials. mdpi.com
Organic Semiconductors
The semiconducting properties of fluorene and fluorenone derivatives make them highly attractive for applications in organic field-effect transistors (OFETs). The performance of OFETs is largely dependent on the charge carrier mobility of the organic semiconductor. This compound serves as a versatile starting material for the synthesis of small molecule organic semiconductors with tailored electronic properties.
In one study, a series of new fluorenone-based donor-acceptor small molecules were synthesized and characterized. A vacuum-deposited film of a fluorenone derivative with an alkylated double thiophene exhibited p-channel device characteristics with a hole mobility as high as 0.02 cm²/Vs and a current on/off ratio of 10⁷. researchgate.net This demonstrates the potential of fluorenone-based materials in high-performance OFETs. The ability to easily functionalize the fluorenone core allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for achieving efficient charge injection and transport in OFETs.
| Fluorenone Derivative | Device Characteristic | Hole Mobility (cm²/Vs) | Current On/Off Ratio |
| Fluorenone with alkylated double thiophene | p-channel | 0.02 | 10⁷ |
Data for a fluorenone-based small molecule organic semiconductor used in an OFET. researchgate.net
Liquid Crystal Materials
The rigid and planar structure of the fluorene and fluorenone core is a desirable feature for the design of liquid crystal materials. By attaching flexible alkyl or alkoxy side chains to the fluorenone core, calamitic (rod-like) liquid crystals can be synthesized. These materials exhibit mesomorphic properties, meaning they can exist in intermediate phases between a crystalline solid and an isotropic liquid.
| Compound Type | Side Chain Length | Mesophase(s) Observed |
| 2-alkoxy-7-bromofluorenes | C₁₀–C₁₆ | SmE |
| 2-alkoxy-7-bromofluorenes | C₁₂, C₁₄ | SmE, SmA |
Mesomorphic properties of 2-alkoxy-7-bromofluorene derivatives. tandfonline.com
Synthesis of Spirobifluorene Ligands and Related Architectures
This compound is a key precursor in the synthesis of spirobifluorene compounds. Spirobifluorenes are a class of molecules with a unique three-dimensional structure where two fluorene units are connected through a common sp³-hybridized carbon atom. This rigid, non-planar structure provides high thermal stability and prevents intermolecular aggregation, making them excellent building blocks for a variety of advanced materials, including those for OLEDs and chiral ligands for asymmetric catalysis.
The synthesis of spirobifluorene derivatives from this compound typically involves a multi-step process. One common route is the reaction of this compound with an organometallic reagent, such as a Grignard or organolithium reagent derived from a biphenyl derivative, followed by an acid-catalyzed intramolecular cyclization (ring-closure) to form the spiro center. For example, 2-bromo-9,9'-spirobifluorene can be synthesized by reacting o-bromohalobenzene with phenylmagnesium bromide, followed by reaction with 2-bromofluorenone and subsequent acid-catalyzed cyclization. 20.210.105 The resulting bromo-functionalized spirobifluorene can be further modified through cross-coupling reactions to introduce other functional groups or to build more complex architectures.
The 9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid (H₄SBF) ligand, synthesized from a spirobifluorene core, has been used to create metal-organic frameworks (MOFs) with catalytic properties. researchgate.net These MOFs have shown activity in the oxidation of styrene. researchgate.net
Development of Molecular Motors
Artificial molecular motors are sophisticated molecules designed to perform controlled, repetitive motions in response to external stimuli, such as light or chemical energy. The fluorene moiety has been successfully incorporated into the design of such nanomachines, typically serving as the "stator"—the stationary component against which the "rotor" moves.
Research has demonstrated the synthesis of light-driven molecular motors where a fluorene unit acts as the stator. jove.comfrontiersin.org In these designs, a central carbon-carbon double bond serves as the axle of the motor. A photochemical isomerization (a cis-trans change) around this double bond, induced by UV light, forces the rotor part of the molecule to move relative to the stationary fluorene unit. jove.compnas.org This is followed by a thermal helix inversion, which is an energetically downhill step that releases the strain built up in the molecule, completing a full 360-degree rotational cycle in a unidirectional manner. jove.com The rigid and bulky nature of the fluorene stator is crucial for preventing unwanted reverse rotation and ensuring the motor's efficiency. researchgate.netresearchgate.net The successful visualization of a single molecule of a fluorene-based motor rotating has been achieved, underscoring the viability of this design strategy. jove.com
Intermediate in Complex Organic Synthesis
The chemical reactivity of this compound makes it an invaluable intermediate in the synthesis of more complex molecules. The presence of the bromine atom at the 2-position offers a site for strategic functionalization, allowing chemists to elaborate upon the core fluorenone scaffold.
This compound is a cornerstone for the synthesis of a wide array of fluorenone derivatives. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new aryl, vinyl, or alkynyl groups, respectively, thereby extending the π-conjugated system of the fluorenone core. This capability is fundamental in materials science for tuning the optical and electronic properties of the resulting compounds for applications in organic electronics. organic-chemistry.org
The following table illustrates how this compound can be used as a starting material to generate various substituted fluorenones through common palladium-catalyzed coupling reactions.
| Reactant Partner | Coupling Reaction | Resulting Derivative Class |
| Arylboronic Acid | Suzuki Coupling | 2-Aryl-9-fluorenones |
| Alkene | Heck Coupling | 2-Vinyl-9-fluorenones |
| Terminal Alkyne | Sonogashira Coupling | 2-Alkynyl-9-fluorenones |
| Amine | Buchwald-Hartwig Amination | 2-Amino-9-fluorenones |
This table provides illustrative examples of synthetic pathways starting from this compound.
The fluorenone scaffold is a recognized pharmacophore present in numerous molecules with significant biological activity. nih.gov Derivatives of fluorenone have been reported to possess a range of therapeutic properties, including antiviral (e.g., tilorone), antineoplastic (e.g., benfluron), and cardiodepressant activities. nih.gov
As a key intermediate, this compound provides a reliable starting point for the synthesis of novel fluorenone derivatives intended for biological screening. researchgate.net The ability to systematically modify the fluorenone core via the bromo-substituent allows for the creation of chemical libraries. These libraries can then be tested to identify new lead compounds in drug discovery programs. For instance, the introduction of various amine-containing side chains or other heterocyclic systems can lead to compounds with potent antimicrobial or antitumor properties. nih.gov While the synthesis of many biologically active fluorenones starts from 9-fluorenone (B1672902) itself, the strategic placement of a bromine atom in this compound offers a precise anchor point for building more complex and targeted pharmaceutical intermediates.
Chirality is a critical feature in many biologically active molecules and advanced materials. The synthesis of chiral fluorenes and fluorenones in an enantiomerically pure form is an area of active research. researchgate.netuwindsor.ca Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule, which is often crucial for its desired function. uvic.ca
Modern synthetic methods are being developed to introduce chirality to the fluorene scaffold. These often involve transition-metal-catalyzed asymmetric reactions, such as C-H activation or functionalization, guided by a chiral ligand. researchgate.netresearchgate.net For example, a palladium-catalyzed asymmetric C-H arylation has been used to create a chiral, warped fluorene derivative. researchgate.net While many of these methods focus on the fluorene hydrocarbon, the principles can be extended to fluorenone systems. Starting with a prochiral fluorenone or a derivative like this compound, a chiral catalyst can guide the addition of a new group to create a stereocenter with high optical purity. nih.gov These strategies are vital for accessing chiral fluorenones that can be used as chiral ligands, in asymmetric catalysis, or as active pharmaceutical ingredients.
Photocatalysis and Photochemistry Applications
The unique electronic structure of the fluorenone core makes it an effective photosensitizer, a molecule that can absorb light and transfer the energy to another molecule to initiate a chemical reaction. This property is the basis for its application in photocatalysis and photochemistry.
Fluorenone and its derivatives are utilized as organic photocatalysts, which offer a metal-free alternative to traditional transition-metal-based catalysts. Under visible or UV light irradiation, the fluorenone molecule is excited to a higher energy state. From this excited state, it can mediate a variety of chemical transformations through either energy transfer or electron transfer processes.
One notable application is in [2+2] photocycloaddition reactions, where two unsaturated molecules are joined together to form a four-membered ring. Fluorenone derivatives can act as photosensitizers to promote this type of reaction for substrates like styrene derivatives. The fluorenone catalyst absorbs light and transfers its energy to the reactant, enabling a reaction that would not occur under thermal conditions. Furthermore, fluorenone-based porous organic polymers have been designed as heterogeneous photocatalysts for processes like oxygen activation, demonstrating good reusability and performance.
Photochemical Transformations and Degradation Studies
The fluorenone core within this compound is known to be photochemically active. Studies on the photochemical behavior and degradation of fluorene and its derivatives are critical for understanding their environmental fate and the stability of fluorenone-containing materials in optoelectronic applications. The presence of the bromine atom and the carbonyl group influences the molecule's reactivity under ultraviolet (UV) irradiation.
Irradiation of brominated fluorene compounds can lead to the formation of various derivatives. For example, the photochemical reaction of 9-bromofluorene in solvents like benzene and toluene has been shown to produce fluorenone derivatives. asianpubs.org This transformation suggests a pathway involving the cleavage of the carbon-bromine bond and subsequent oxidation at the 9-position. The solvent can play a significant role in the reaction mechanism and the final products formed.
Studies on the photolysis of 9-fluorenone itself reveal its susceptibility to photochemical transformation. In the absence of reactive solvents like benzene, 9-fluorenone shows little reaction. However, in a hydrogen-donating solvent such as acetonitrile, it undergoes photoreduction via hydrogen abstraction to yield fluoren-9-ol and succinonitrile. semanticscholar.org This highlights the importance of the surrounding chemical environment in dictating the degradation pathway. The intensity of the light source also affects the reaction, with higher intensity lamps generally increasing the product yield and decreasing the reaction time. semanticscholar.org
The photodegradation of the parent compound, fluorene, in aqueous solutions has been investigated to understand its environmental transformation. Under UV-vis irradiation, fluorene degrades into a variety of photoproducts. nih.gov The primary transformation products are hydroxy derivatives, such as 2-hydroxyfluorene, 3-hydroxyfluorene, and 9-hydroxyfluorene. nih.gov Secondary photoproducts, including fluorenone, hydroxy fluorenone, and 2-biphenyl carboxylic acid, are also observed. nih.gov The formation of fluorenone as a degradation product of fluorene indicates that oxidation at the methylene (B1212753) bridge is a key degradation pathway, a process that is relevant to the stability of all fluorene-based compounds. nih.gov
| Starting Compound | Reaction Conditions | Major Products Identified | Reference |
|---|---|---|---|
| 9-Bromofluorene | UV irradiation in benzene/toluene | Fluorenone derivatives | asianpubs.org |
| 9-Fluorenone | UV irradiation in acetonitrile | Fluoren-9-ol, Succinonitrile | semanticscholar.org |
| Fluorene | UV-vis irradiation in water | 2-Hydroxyfluorene, 3-Hydroxyfluorene, 9-Hydroxyfluorene, Fluorenone, Hydroxy fluorenone, 2-Biphenyl carboxylic acid | nih.gov |
Interactions and Environmental Considerations Excluding Toxicity
Solubility Studies and Crystallization Behavior
The solubility of 2-bromo-9-fluorenone is a critical parameter for its purification, crystallization, and application in various chemical syntheses. Understanding its behavior in different solvent systems is essential for process optimization and achieving high yields of the desired product.
Solubility in Various Organic Solvents and Binary Mixtures
The solubility of this compound has been systematically studied in a range of organic solvents and their mixtures. Experimental data reveals a strong dependence on both the nature of the solvent and the temperature.
Solubility in Pure Solvents: Studies have shown that the mole fraction solubility of this compound increases with temperature in all tested solvents, indicating an endothermic dissolution process. The solubility is highest in 1,4-dioxane and lowest in methanol (B129727) across the temperature range of 278.15 K to 323.15 K. For instance, at 323.15 K, the mole fraction solubility in 1,4-dioxane is 0.0526, while in methanol at 278.15 K, it is as low as 0.0002. The general order of solubility in the tested pure solvents is: 1,4-dioxane > butyl acetate (B1210297) > ethyl acetate > methyl acetate > n-butanol > acetonitrile > n-propanol > isopropanol > ethanol > methanol.
Interactive Data Table: Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility |
|---|---|---|
| 1,4-Dioxane | 323.15 | 0.0526 |
| Methanol | 278.15 | 0.0002 |
| Butyl Acetate | 323.15 | (Data not specified) |
| Ethyl Acetate | 323.15 | (Data not specified) |
| n-Butanol | 323.15 | (Data not specified) |
Solubility in Binary Mixtures: The solubility of this compound has also been investigated in binary solvent mixtures. This is particularly relevant for industrial applications where mixed solvent systems are often used to fine-tune solubility and crystallization behavior. The selection of co-solvents and their mixing ratios can significantly impact the solubility profile.
Thermodynamic Models for Solubility Prediction
To correlate and predict the solubility of this compound, several thermodynamic models have been employed. These models are essential for engineering calculations and process design, reducing the need for extensive experimental measurements.
For pure solvents, the Apelblat model and the Buchowski–Ksiazaczak λh model have been used to analyze solubility data. In binary solvent mixtures, the CNIBS/R-K model and the Jouyban–Acree model have been applied. Comparative analysis of the models based on error rates has shown that the Apelblat model and the CNIBS/R-K model provide a better prediction of the solubility of this compound in the studied systems. These models are valuable tools for estimating solubility at different temperatures and solvent compositions, thereby aiding in the design of crystallization processes.
Influence of Cohesive Energy Density on Solvation
The solvation behavior of this compound is significantly influenced by the cohesive energy density of the solvent. The KAT-LSER model has been utilized to elucidate the solvation mechanism in pure solvents. The results from this model indicate that the cohesive energy density of the solution is a primary factor affecting the solubility of this compound. This suggests that solvents with cohesive energy densities similar to that of the solute will generally exhibit higher solubilizing power, a principle often summarized as "like dissolves like." Understanding these solute-solvent interactions at a molecular level is crucial for selecting appropriate solvents for synthesis, extraction, and purification processes.
Environmental Fate and Photodegradation Pathways (Mechanistic Focus)
The environmental fate of this compound is of interest due to its classification as a halogenated organic compound. While specific studies on the photodegradation of this compound are limited, the degradation pathways can be inferred from the behavior of related compounds such as fluorene (B118485) and other brominated aromatic compounds.
Photodegradation is anticipated to be a significant abiotic degradation pathway for this compound in the environment. The primary mechanism is expected to involve the cleavage of the carbon-bromine (C-Br) bond upon absorption of ultraviolet (UV) radiation. This homolytic cleavage would generate a fluorenone radical and a bromine radical.
The subsequent reactions of the fluorenone radical would likely involve hydrogen abstraction from the surrounding medium (e.g., water or organic matter) to form 9-fluorenone (B1672902). Further degradation of the 9-fluorenone backbone could then proceed through pathways similar to those observed for fluorene itself, which include hydroxylation to form various hydroxyfluorenones, followed by ring-opening reactions to yield smaller carboxylic acids and eventually mineralization to carbon dioxide and water nih.gov.
Green Chemistry Principles in Application Development (Excluding Waste Disposal)
The synthesis and application of this compound are increasingly being viewed through the lens of green chemistry principles, which aim to reduce the environmental impact of chemical processes.
Several key green chemistry principles are relevant to the lifecycle of this compound. The principle of atom economy , which measures the efficiency of a reaction in converting reactants to the final product, is a central consideration in its synthesis. Traditional bromination methods often have lower atom economies.
In response, greener synthetic routes for this compound and related compounds have been developed. For example, methods utilizing air as the oxidant for the conversion of 2-bromofluorene (B47209) to this compound in the presence of a base offer a more environmentally benign alternative to traditional heavy metal oxidants. This approach aligns with the principle of using safer solvents and auxiliaries , as it can be performed in solvents like tetrahydrofuran, and in some cases, with minimal solvent usage.
Furthermore, the development of synthetic methods that use water as a solvent for the bromination of 9-fluorenone represents a significant advancement in applying green chemistry principles. This approach drastically reduces the reliance on volatile organic compounds (VOCs), which are often hazardous and contribute to air pollution.
The principle of catalysis is also being explored to improve the efficiency and selectivity of reactions involving this compound. The use of catalysts allows for reactions to be conducted under milder conditions and with higher yields, reducing energy consumption and waste generation. By focusing on these green chemistry principles, the chemical industry can continue to utilize valuable intermediates like this compound while minimizing their environmental footprint.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-9-fluorenone, and how can reaction yields be improved?
- Methodological Answer : A common synthesis involves Friedel-Crafts acylation or bromination of fluorenone derivatives. For example, this compound can be synthesized via bromination of 9-fluorenone using bromine in the presence of a Lewis acid catalyst. Evidence from a spiro-derivative synthesis shows that reacting this compound with phenol and methanesulfonic acid at 150°C under inert atmosphere yields 60% product . To optimize yields, researchers should explore solvent polarity, catalyst loading (e.g., FeBr₃ vs. AlCl₃), and temperature gradients. Characterization via melting point analysis (146–148°C) and HPLC purity verification is critical .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as an irritant (Xi hazard symbol) with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin). Safety protocols include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles .
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols .
- Storage: Keep in sealed containers away from oxidizers and ignition sources .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Compare observed mp (146–148°C) with literature values .
- Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution at the 2-position (e.g., deshielded carbonyl carbon at ~190 ppm) .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity >95% .
Advanced Research Questions
Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing carbonyl group and bromine atom make it a suitable substrate for Suzuki-Miyaura or Ullmann couplings. Researchers should:
- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to enhance coupling efficiency.
- Monitor steric effects: The 2-bromo substituent may hinder reactivity compared to 9-fluorenone derivatives. Compare kinetic data from GC-MS or in situ FTIR .
- Computational studies (DFT) can predict regioselectivity in polycyclic product formation .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 60% vs. lower values) may arise from:
- Reaction Conditions : Variations in solvent purity (e.g., anhydrous CH₂Cl₂ vs. technical grade) or inert atmosphere integrity .
- Byproduct Formation : Use LC-MS to identify side products (e.g., di-brominated species or oxidation byproducts).
- Reproducibility : Document detailed protocols (e.g., stirring rate, cooling methods) and validate with control experiments .
Q. How can this compound be utilized in designing organic semiconductors or optoelectronic materials?
- Methodological Answer : The planar fluorenone core and bromine’s leaving-group capability enable:
- Polymer Synthesis : Incorporate into conjugated polymers via Heck coupling for OLED applications. Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (bandgap analysis) .
- Spirocyclic Systems : React with bifunctional nucleophiles (e.g., diols) to form spiro[fluorene-9,9′-xanthene] derivatives. Optimize thermal stability (TGA) and crystallinity (XRD) .
Data Analysis and Interpretation
Q. What analytical approaches differentiate degradation products of this compound under thermal stress?
- Methodological Answer :
- TGA-MS : Monitor mass loss at elevated temperatures (e.g., >200°C) and identify volatile fragments (e.g., CO or HBr evolution) .
- Stability Studies : Store samples under accelerated aging conditions (40°C/75% RH) and track purity decay via HPLC .
- Mechanistic Probes : Use isotopic labeling (e.g., ²H/¹³C) to trace degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
